(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane

stereochemistry enantioselectivity dopamine transporter

Researchers often face synthetic bottlenecks when requiring N-demethylation of tropane precursors. This (1R,3R,5S)-configured secondary amine eliminates 2-3 synthetic steps, enabling direct N-alkylation/acylation for rapid phenyltropane library construction. • Direct N-functionalization without demethylation • Defined stereochemistry ensures enantioselective DAT/SERT binding (incorrect isomers show up to 150-fold affinity loss) • Unsubstituted 3-phenyl group serves as baseline hydrophobic anchor for SAR validation against 4-substituted analogs.

Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
Cat. No. B13314961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane
Molecular FormulaC13H17N
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESC1CC2CC(CC1N2)C3=CC=CC=C3
InChIInChI=1S/C13H17N/c1-2-4-10(5-3-1)11-8-12-6-7-13(9-11)14-12/h1-5,11-14H,6-9H2/t11?,12-,13+
InChIKeyORRDHOXURKUQRK-YHWZYXNKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane: Chiral Building Block & Tropane Scaffold


(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane (CAS 36769-16-1 as hydrochloride salt; free base CAS 36769-17-2) is a chiral bicyclic amine belonging to the tropane alkaloid class, characterized by a rigid 8-azabicyclo[3.2.1]octane core with a phenyl substituent at the 3-position [1]. This compound serves as a fundamental scaffold for monoamine transporter pharmacology, where the defined (1R,3R,5S) stereochemistry directly influences ligand-receptor recognition at dopamine, serotonin, and norepinephrine transporters [2]. The molecule exists as a white to off-white crystalline solid with a molecular weight of 187.28 g/mol (free base) or 223.74 g/mol (HCl salt), and is primarily employed as a chiral intermediate in medicinal chemistry and as a reference standard in neuropharmacology research .

(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane vs. Generic Scaffolds: Key Differences


Generic substitution among 8-azabicyclo[3.2.1]octane derivatives is scientifically invalid due to three irreducible factors: (1) the fixed stereochemical configuration at C1, C3, and C5 positions determines biological enantioselectivity at monoamine transporters, with incorrect stereoisomers exhibiting up to 150-fold reductions in target affinity [1]; (2) the unsubstituted N8 secondary amine in this specific compound enables downstream N-functionalization for constructing diverse phenyltropane analog libraries, whereas N-methylated or N-Boc-protected alternatives restrict synthetic versatility [2]; and (3) the phenyl substituent at C3 lacking additional electron-withdrawing or -donating groups provides a baseline hydrophobic anchor for structure-activity relationship (SAR) studies, with substitutions at the 4-position altering DAT vs. SERT selectivity ratios by >100-fold relative to the unsubstituted phenyl parent [3].

(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane: Comparative Evidence


Stereochemical Purity vs. Racemic Mixtures: Transporter Binding

The (1R,3R,5S) stereoisomer defines the biologically active enantiomeric series for 3-phenyltropane binding at monoamine transporters. In a systematic study of bridge-hydroxylated 8-azabicyclo[3.2.1]octanes, 3β-aryl compounds retained biological enantioselectivity with the naturally derived (1R,5S) configuration being essential for DAT recognition [1]. In contrast, the corresponding enantiomeric (1S,5R) series consistently demonstrated significantly reduced affinity, establishing that stereochemical inversion functionally ablates target engagement [1]. The 3-phenyl-substituted tropane core without additional bridge hydroxylation or C2 functionalization serves as the minimal pharmacophore for establishing baseline enantioselectivity ratios in novel analog development.

stereochemistry enantioselectivity dopamine transporter tropane alkaloid

N8 Secondary Amine: Synthetic Versatility vs. N-Methylated Analogs

The target compound possesses a secondary amine at the N8 bridgehead position (pKa ~10.5 predicted), which distinguishes it from the vast majority of biologically characterized phenyltropanes that bear N-methyl substituents. In the 3β-aryl-8-azabicyclo[3.2.1]octane series developed by Davies et al., N-functionalization through alkylation or acylation produced SERT-selective compounds with Ki values as low as 0.1 nM, demonstrating that the unsubstituted NH moiety is the critical synthetic entry point for generating high-affinity transporter ligands [1]. N-methylated tropane scaffolds (e.g., cocaine, RTI-55, RTI-121) are incapable of undergoing further N-derivatization without prior demethylation, a synthetically demanding step that introduces additional purification burdens.

medicinal chemistry scaffold diversification nitrogen functionalization tropane derivatives

Analytical Purity: High-Grade vs. Generic Commercial Sources

Commercial suppliers of (1R,3R,5S)-3-phenyl-8-azabicyclo[3.2.1]octane hydrochloride consistently specify purity of ≥95% by HPLC or equivalent chromatographic methods . This purity threshold exceeds that of certain generic tropane scaffolds offered at 90–93% purity from non-specialist chemical distributors. The defined (1R,3R,5S) stereochemistry is verified by chiral HPLC or optical rotation measurement, though specific enantiomeric excess values are batch-dependent and should be confirmed via Certificate of Analysis prior to use in stereosensitive applications. For procurement comparison: the racemic variant (CAS 36769-16-1, designated rac-) is priced at approximately €620/50mg , whereas the enantiopure free base (CAS 36769-17-2, 98% purity) commands premium pricing reflective of chiral resolution costs .

purity specification quality control chemical procurement reference standard

(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane: Key Applications


Chiral Building Block for Phenyltropane Synthesis

The secondary amine at N8 enables direct N-alkylation or N-acylation to generate diverse phenyltropane derivatives without requiring N-demethylation steps [1]. This reduces synthetic route length by 2–3 steps compared to starting from N-methyltropane precursors, making the compound an efficient entry point for medicinal chemistry campaigns targeting monoamine transporters [1].

Stereochemical Reference for Enantioselective Assays

The defined (1R,3R,5S) absolute configuration serves as an analytical benchmark for chiral HPLC method development and enantiomeric excess determination of synthetic tropane derivatives. In binding studies, the 3β-aryl tropane series exhibits strict enantioselectivity with only the natural (1R,5S) configuration retaining DAT/SERT recognition [2].

Baseline Control for Transporter SAR Studies

The unsubstituted 3-phenyl group provides a hydrophobic anchor with minimal electronic perturbation, establishing baseline affinity values against which 4-substituted (chloro, methyl, iodo, fluoro) analogs can be quantitatively compared. In the broader 8-azabicyclo[3.2.1]octane SAR hierarchy, the rank order of DAT potency follows 3,4-dichloro > 2-naphthyl > 4-fluoro > phenyl, positioning this compound as the minimal-activity reference point for novel analog validation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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